molecular formula C23H18N2O4 B12065870 Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate

Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate

Cat. No.: B12065870
M. Wt: 386.4 g/mol
InChI Key: NCZCZDUTKLZYKQ-UHFFFAOYSA-N
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Description

Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate is a complex organic compound that features an indole moiety, a nitrophenyl group, and a phenylacetate ester. Indole derivatives are known for their wide range of biological activities and are prevalent in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The nitrophenyl group can be introduced through nitration reactions, and the esterification of the phenylacetic acid can be achieved using methanol and an acid catalyst .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate has several applications in scientific research:

Mechanism of Action

The biological activity of Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate is primarily due to its ability to interact with various molecular targets. The indole moiety can bind to proteins and enzymes, affecting their function. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of signaling pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities. The combination of the indole and nitrophenyl groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 2-(3-indol-1-yl-4-nitrophenyl)-2-phenylacetate

InChI

InChI=1S/C23H18N2O4/c1-29-23(26)22(17-8-3-2-4-9-17)18-11-12-20(25(27)28)21(15-18)24-14-13-16-7-5-6-10-19(16)24/h2-15,22H,1H3

InChI Key

NCZCZDUTKLZYKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3C=CC4=CC=CC=C43

Origin of Product

United States

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